![molecular formula C26H22N4O4 B2509872 1-((3-(4-(苯甲氧基)苯基)-1,2,4-恶二唑-5-基)甲基)-3-乙基喹唑啉-2,4(1H,3H)-二酮 CAS No. 1206999-67-8](/img/no-structure.png)
1-((3-(4-(苯甲氧基)苯基)-1,2,4-恶二唑-5-基)甲基)-3-乙基喹唑啉-2,4(1H,3H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O4 and its molecular weight is 454.486. The purity is usually 95%.
BenchChem offers high-quality 1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- Benzyloxyphenyl quinazolinone derivatives have demonstrated potential as anticancer agents. Researchers have explored their effects on cancer cell lines, including breast cancer, lung cancer, and leukemia. These compounds may inhibit cell proliferation, induce apoptosis, and interfere with signaling pathways related to tumor growth .
- Some quinazolinone derivatives, including benzyloxyphenyl quinazolinones, exhibit antimicrobial properties. These compounds have been tested against various strains of microorganisms, making them promising candidates for combating infections .
- Quinazolinone derivatives often act as kinase inhibitors. Benzyloxyphenyl quinazolinones could target specific kinases involved in disease pathways, such as epidermal growth factor receptor (EGFR) kinases. These inhibitors may have applications in cancer therapy and other diseases .
Anticancer Agents
Antimicrobial Activity
Kinase Inhibitors
属性
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is synthesized from 4-(benzyloxy)aniline and ethyl chloroformate. The second intermediate is 3-ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-1-carboxylic acid, which is synthesized from ethyl anthranilate and ethyl chloroformate. These two intermediates are then coupled using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.", "Starting Materials": [ "4-(benzyloxy)aniline", "ethyl chloroformate", "ethyl anthranilate", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)" ], "Reaction": [ "Synthesis of 3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazole-5-carboxylic acid:", "- Dissolve 4-(benzyloxy)aniline (1.0 equiv) in dry dichloromethane (DCM) and cool to 0°C.", "- Add ethyl chloroformate (1.1 equiv) dropwise to the reaction mixture and stir for 1 hour at 0°C.", "- Add triethylamine (TEA) (1.1 equiv) to the reaction mixture and stir for an additional 30 minutes at 0°C.", "- Add water to the reaction mixture and extract with DCM.", "- Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "- Purify the crude product by column chromatography to obtain 3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazole-5-carboxylic acid.", "Synthesis of 3-ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-1-carboxylic acid:", "- Dissolve ethyl anthranilate (1.0 equiv) in dry DCM and cool to 0°C.", "- Add ethyl chloroformate (1.1 equiv) dropwise to the reaction mixture and stir for 1 hour at 0°C.", "- Add TEA (1.1 equiv) to the reaction mixture and stir for an additional 30 minutes at 0°C.", "- Add water to the reaction mixture and extract with DCM.", "- Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "- Purify the crude product by column chromatography to obtain 3-ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-1-carboxylic acid.", "Coupling of the two intermediates to form the final product:", "- Dissolve 3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazole-5-carboxylic acid (1.0 equiv) and 3-ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-1-carboxylic acid (1.1 equiv) in dry DCM.", "- Add DCC (1.1 equiv) and DMAP (0.1 equiv) to the reaction mixture and stir for 4 hours at room temperature.", "- Filter the reaction mixture to remove the dicyclohexylurea byproduct.", "- Evaporate the solvent and purify the crude product by column chromatography to obtain 1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione." ] } | |
CAS 编号 |
1206999-67-8 |
分子式 |
C26H22N4O4 |
分子量 |
454.486 |
IUPAC 名称 |
3-ethyl-1-[[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O4/c1-2-29-25(31)21-10-6-7-11-22(21)30(26(29)32)16-23-27-24(28-34-23)19-12-14-20(15-13-19)33-17-18-8-4-3-5-9-18/h3-15H,2,16-17H2,1H3 |
InChI 键 |
DPSPZQLHTZZCOQ-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。